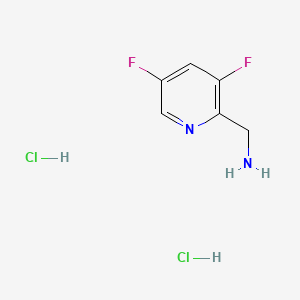

(3,5-Difluoropyridin-2-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(3,5-difluoropyridin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2.2ClH/c7-4-1-5(8)6(2-9)10-3-4;;/h1,3H,2,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLBYBLVOWTECG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)CN)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679883 | |

| Record name | 1-(3,5-Difluoropyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204298-48-5 | |

| Record name | 1-(3,5-Difluoropyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,5-Difluoropyridin-2-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (3,5-Difluoropyridin-2-yl)methanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,5-Difluoropyridin-2-yl)methanamine dihydrochloride is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including the difluorinated pyridine ring and the primary aminomethyl group, make it a valuable building block for the synthesis of novel bioactive molecules. The presence of fluorine atoms can significantly influence the physicochemical and pharmacological properties of parent molecules, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. This technical guide provides a comprehensive overview of the known chemical properties, synthesis strategies, and potential applications of this compound, serving as a vital resource for professionals in the field of drug development.

Chemical Properties and Data

This compound is a white to off-white solid.[1] The dihydrochloride salt form is utilized to improve its aqueous solubility.[2] The electron-withdrawing nature of the two fluorine atoms on the pyridine ring influences the molecule's reactivity and stability, making it a key component in the design of bioactive compounds.[3]

Table 1: Quantitative Chemical Data for this compound

| Property | Value | Source |

| CAS Number | 1204298-48-5 | [1] |

| Molecular Formula | C₆H₈Cl₂F₂N₂ | ChemScene |

| Molecular Weight | 217.04 g/mol | ChemScene |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | Inert atmosphere, Room Temperature | [1] |

Synthesis and Experimental Protocols

One common approach involves the reduction of a corresponding nitrile. This method is often favored for its scalability and good yields. An alternative strategy is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction ideal for late-stage functionalization in drug discovery, though it can be more costly due to the use of specialized catalysts and ligands.[2]

Below is a generalized, logical workflow for a potential synthesis route based on the reduction of a nitrile precursor.

Caption: Generalized synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

(3,5-Difluoropyridin-2-yl)methanamine and its derivatives are widely utilized as building blocks in the synthesis of pharmacologically active compounds.[2][3] The difluoropyridine moiety is a key structural element that can modulate the electronic properties of a molecule, thereby enhancing its interaction with biological targets such as enzymes and receptors.[3]

This class of compounds has been particularly explored in the development of ligands for adenosine receptors.[2] Furthermore, the versatile nature of the primary amine allows for a wide range of chemical modifications, enabling the creation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.[3] The structural features of this compound suggest its potential in the development of therapies for a variety of conditions, including cancer and bacterial infections, where modulation of specific biological pathways is desired.[3]

Reactivity and Chemical Behavior

The chemical reactivity of (3,5-Difluoropyridin-2-yl)methanamine is largely dictated by the interplay between the electron-deficient difluorinated pyridine ring and the nucleophilic primary amine. The fluorine atoms can be susceptible to nucleophilic aromatic substitution under certain conditions. The primary amine can undergo a variety of reactions, including acylation, alkylation, and formation of Schiff bases.

Caption: Reactivity diagram of (3,5-Difluoropyridin-2-yl)methanamine.

Safety and Handling

This compound is associated with several hazard classifications. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation and may cause respiratory irritation.[3]

Table 2: GHS Hazard Information

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| Harmful if inhaled | H332 |

| May cause respiratory irritation | H335 |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound is a key intermediate in modern medicinal chemistry. Its unique electronic and structural properties, conferred by the difluorinated pyridine core, make it an attractive scaffold for the development of novel therapeutics. While detailed public data on its specific physical properties and synthesis are limited, the available information underscores its importance as a versatile building block. Further research into the biological activities of its derivatives is likely to uncover new therapeutic applications. This guide serves as a foundational resource for researchers embarking on work with this promising compound.

References

An In-depth Technical Guide to the Synthesis of (3,5-Difluoropyridin-2-yl)methanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthetic pathway for the preparation of (3,5-Difluoropyridin-2-yl)methanamine dihydrochloride, a valuable building block in pharmaceutical and agrochemical research. The synthesis is a multi-step process commencing with a halogen exchange reaction to form the key intermediate, 3,5-difluoropyridine-2-carbonitrile, followed by the reduction of the nitrile group to a primary amine, and concluding with the formation of the dihydrochloride salt.

Core Synthesis Pathway

The principal synthetic route to this compound is outlined below. The process begins with the conversion of 3,5-dichloro-2-cyanopyridine to 3,5-difluoropyridine-2-carbonitrile. This intermediate then undergoes reduction to yield (3,5-Difluoropyridin-2-yl)methanamine, which is subsequently converted to its stable dihydrochloride salt.

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Difluoropyridine-2-carbonitrile

The synthesis of the key intermediate, 3,5-Difluoropyridine-2-carbonitrile, is achieved through a halogen exchange reaction (Halex reaction) from 3,5-dichloro-2-cyanopyridine. This nucleophilic aromatic substitution replaces the chlorine atoms with fluorine atoms.

Reaction:

Figure 2: Halogen exchange reaction for the synthesis of 3,5-Difluoropyridine-2-carbonitrile.

Procedure:

A mixture of 3,5-dichloro-2-cyanopyridine and an excess of spray-dried potassium fluoride in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane is heated at an elevated temperature (e.g., 160-220 °C) for several hours. The progress of the reaction should be monitored by a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by distillation or crystallization. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, may enhance the reaction rate.[1][2]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3,5-Dichloro-2-cyanopyridine | [1] |

| Reagent | Potassium Fluoride (KF) | [1] |

| Solvent | Dimethyl Sulfoxide (DMSO) | [1] |

| Temperature | 160-230 °C | [2] |

| Yield | Not explicitly reported for this specific reaction |

Step 2: Reduction of 3,5-Difluoropyridine-2-carbonitrile to (3,5-Difluoropyridin-2-yl)methanamine

The reduction of the nitrile group in 3,5-Difluoropyridine-2-carbonitrile to a primary amine is a critical step. Two primary methods are commonly employed for this transformation: catalytic hydrogenation and chemical reduction with a hydride reagent.

Method A: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles. Raney Nickel is a common catalyst for this transformation.

Reaction:

Figure 3: Catalytic hydrogenation of 3,5-Difluoropyridine-2-carbonitrile.

Procedure:

A solution of 3,5-Difluoropyridine-2-carbonitrile in a suitable solvent (e.g., ethanol or methanol) is subjected to hydrogenation in the presence of a catalytic amount of Raney Nickel. The reaction is typically carried out in a high-pressure reactor under a hydrogen atmosphere. The temperature and pressure can be varied to optimize the reaction rate and selectivity. Caution should be exercised when handling Raney Nickel as it is pyrophoric in its dry state.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3,5-Difluoropyridine-2-carbonitrile | |

| Catalyst | Raney Nickel | [3] |

| Solvent | Ethanol or Methanol | [3] |

| Pressure | Typically 50-100 psi | General Knowledge |

| Temperature | Room temperature to 50 °C | General Knowledge |

| Yield | Not explicitly reported for this specific reaction |

Method B: Chemical Reduction with Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines. This method is often preferred in a laboratory setting.

Reaction:

Figure 4: LAH reduction of 3,5-Difluoropyridine-2-carbonitrile.

Procedure:

To a suspension of lithium aluminum hydride in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) at 0 °C, a solution of 3,5-Difluoropyridine-2-carbonitrile in the same solvent is added dropwise. The reaction is highly exothermic and requires careful temperature control. After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed to ensure complete conversion. The reaction is then carefully quenched by the sequential addition of water and an aqueous base solution (e.g., NaOH) to decompose the excess LAH and the aluminum salts. The resulting precipitate is filtered off, and the organic layer containing the product is separated, dried, and concentrated.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3,5-Difluoropyridine-2-carbonitrile | |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) | [4] |

| Solvent | Anhydrous Diethyl Ether or THF | [4] |

| Temperature | 0 °C to reflux | [4] |

| Yield | Not explicitly reported for this specific reaction |

Step 3: Formation of this compound

The final step involves the conversion of the free amine to its more stable and handleable dihydrochloride salt.

Reaction:

Figure 5: Formation of the dihydrochloride salt.

Procedure:

The crude or purified (3,5-Difluoropyridin-2-yl)methanamine is dissolved in a suitable organic solvent such as diethyl ether, methanol, or a mixture of solvents. To this solution, a solution of hydrogen chloride (e.g., HCl in dioxane or ethereal HCl) is added dropwise with stirring. The dihydrochloride salt typically precipitates out of the solution. The precipitate is then collected by filtration, washed with a non-polar solvent (e.g., diethyl ether or hexane), and dried under vacuum to yield the final product.[5]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | (3,5-Difluoropyridin-2-yl)methanamine | |

| Reagent | Hydrogen Chloride (HCl) | [5] |

| Solvent | Diethyl Ether, Dioxane, or Methanol | [5] |

| Yield | Typically high (often >90%) | [5] |

Summary of Quantitative Data

| Step | Starting Material | Key Reagents/Catalyst | Solvent | Temperature (°C) | Reported Yield |

| 1 | 3,5-Dichloro-2-cyanopyridine | KF | DMSO | 160-230 | Not specified |

| 2A | 3,5-Difluoropyridine-2-carbonitrile | Raney Ni, H₂ | Ethanol/Methanol | RT - 50 | Not specified |

| 2B | 3,5-Difluoropyridine-2-carbonitrile | LiAlH₄ | Ether/THF | 0 - reflux | Not specified |

| 3 | (3,5-Difluoropyridin-2-yl)methanamine | HCl | Ether/Dioxane | RT | High (>90%) |

Conclusion

The synthesis of this compound is a feasible process for researchers and drug development professionals. The key steps involve a halogen exchange reaction to prepare the nitrile intermediate, followed by a robust reduction of the nitrile to the primary amine, and concluding with the formation of the dihydrochloride salt. While specific yields for the initial steps are not widely reported for this exact substrate, the described methodologies are well-established in organic synthesis and can be optimized to achieve good overall yields. Careful execution of the experimental protocols, particularly with respect to anhydrous conditions and the handling of pyrophoric and highly reactive reagents, is essential for a successful synthesis.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. asianpubs.org [asianpubs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. (3,5-Difluoropyridin-2-yl)methanamine hydrochloride | 936363-97-2 | Benchchem [benchchem.com]

- 5. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

(3,5-Difluoropyridin-2-yl)methanamine Dihydrochloride: A Technical Overview of its Purity and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and characterization of (3,5-Difluoropyridin-2-yl)methanamine dihydrochloride, a key building block in medicinal chemistry and agrochemical synthesis. This document outlines the standard analytical techniques for quality control and provides generalized experimental protocols for its characterization.

This compound is a fluorinated pyridine derivative recognized for its role as a versatile intermediate.[1][2] The presence of fluorine atoms can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets, making it a valuable component in the design of novel therapeutic agents and other bioactive molecules.[2] It is primarily utilized in the synthesis of more complex molecules, including ligands for adenosine receptors.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 1204298-48-5 | [3] |

| Molecular Formula | C₆H₈Cl₂F₂N₂ | [3] |

| Molecular Weight | 217.05 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥97% | [4] |

| Storage | Inert atmosphere, Room Temperature | [3] |

Analytical Characterization

A thorough characterization of this compound is crucial to ensure its identity, purity, and suitability for downstream applications. The following table summarizes the typical analytical methods employed for its characterization.

| Analytical Technique | Purpose | Typical Results |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of identity. | ¹H, ¹³C, and ¹⁹F NMR spectra should be consistent with the proposed structure. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | A single major peak indicating high purity (e.g., >97%). |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | A molecular ion peak corresponding to the free base or a fragment consistent with the structure. |

| Elemental Analysis | Confirmation of elemental composition. | The experimental percentages of C, H, N, and Cl should be in close agreement with the theoretical values. |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of this compound.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

¹H NMR Protocol:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling constants to assign the protons to the structure.

-

-

¹³C NMR Protocol:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Analyze the chemical shifts to identify the different carbon environments in the molecule.

-

-

¹⁹F NMR Protocol:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Analyze the chemical shifts to confirm the presence and environment of the fluorine atoms.

-

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound.

-

Instrumentation: HPLC system with a UV detector.

-

Chromatographic Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

-

Protocol:

-

Inject the sample onto the HPLC system.

-

Record the chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks.

-

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

-

Protocol:

-

Dissolve the sample in a suitable solvent (e.g., methanol).

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

Identify the molecular ion peak [M+H]⁺ corresponding to the free base.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of this compound.

Caption: Characterization workflow.

Biological Context and Signaling

While detailed studies on the specific biological targets of this compound are not extensively published, its utility as a building block for adenosine receptor ligands suggests its relevance in modulating G-protein coupled receptor (GPCR) signaling. The diagram below illustrates a generalized adenosine receptor signaling pathway.

Caption: Adenosine receptor signaling.

References

An In-depth Technical Guide on the Solubility Profile of (3,5-Difluoropyridin-2-yl)methanamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction to (3,5-Difluoropyridin-2-yl)methanamine dihydrochloride

This compound is a chemical compound featuring a pyridine ring substituted with fluorine atoms at the 3 and 5 positions and a methanamine group at the 2-position.[1] The dihydrochloride form indicates that both the pyridinic nitrogen and the primary amine of the methanamine group are protonated, forming a salt with two chloride counter-ions. The presence of the difluoropyridine moiety can modulate the electronic properties of the molecule, which is valuable in the design of bioactive compounds for drug development and agrochemical synthesis.[1] Understanding the solubility of this compound is critical for its application in various experimental and developmental settings.

Expected Solubility Profile

The solubility of a compound is a fundamental physicochemical property that influences its utility in chemical reactions, formulations, and biological systems. As a dihydrochloride salt, this compound is expected to exhibit significantly different solubility characteristics compared to its free base form.

Aqueous Solubility and pH Dependence

The presence of two hydrochloride salts makes the molecule highly polar and ionic. Generally, the salt form of a compound, particularly an amine hydrochloride, is significantly more water-soluble than its free base.[2] This increased aqueous solubility is a key reason for producing amine-containing drug candidates as hydrochloride salts.[2]

The solubility of this compound in aqueous media is expected to be highly dependent on the pH of the solution. The compound has two ionizable centers: the pyridine ring nitrogen and the primary amine nitrogen. In its dihydrochloride form, both nitrogens are protonated. The pH-solubility profile is governed by the Henderson-Hasselbalch equation.[3][4]

At low pH, the compound will exist predominantly in its fully protonated, dicationic form, which is expected to be the most water-soluble species. As the pH increases, the primary amine will deprotonate first (due to its lower pKa compared to the pyridinium ion), forming a monocationic species. With a further increase in pH, the pyridinium ion will deprotonate, yielding the neutral free base. The intrinsic solubility of the neutral form is expected to be significantly lower than that of the salt forms.[5][6] Therefore, a decrease in aqueous solubility is anticipated as the pH moves from acidic to neutral and alkaline conditions.

Solubility in Organic Solvents

The solubility of amine salts in organic solvents is generally lower than in aqueous solutions, especially in non-polar solvents.[7] However, solubility can be observed in polar organic solvents.

Table 1: Expected Qualitative Solubility of this compound

| Solvent Class | Examples | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble | High polarity and hydrogen bonding capacity of the solvents can effectively solvate the ionic salt. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderately Soluble | The high polarity of these solvents can dissolve the salt, although less effectively than protic solvents. |

| Low Polarity | Dichloromethane, Chloroform | Slightly Soluble to Insoluble | Lower polarity is less effective at solvating the charged species. |

| Non-Polar | Hexanes, Toluene, Diethyl Ether | Insoluble | The non-polar nature of these solvents cannot overcome the lattice energy of the ionic salt. |

Experimental Protocols for Solubility Determination

Given the absence of published data, empirical determination of the solubility of this compound is necessary. The two primary methods for solubility measurement are thermodynamic (equilibrium) and kinetic solubility assays.[8][9][10]

Thermodynamic (Equilibrium) Solubility Assay

This method, often referred to as the "shake-flask" method, measures the true equilibrium solubility of a compound and is considered the gold standard.[11]

Objective: To determine the maximum concentration of the compound that can be dissolved in a specific solvent at equilibrium.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., pH-buffered aqueous solutions, organic solvents)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours.[12] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[12]

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Carefully remove an aliquot of the supernatant. For aqueous solutions, measure the final pH.[11]

-

Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant through a syringe filter.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard curve.

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery as a higher-throughput alternative to thermodynamic solubility.[8][13] It measures the solubility of a compound that is rapidly precipitated from a high-concentration stock solution (typically in DMSO).[9][14]

Objective: To rapidly assess the solubility of a compound under non-equilibrium conditions.

Materials:

-

A high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Aqueous buffer solutions (e.g., phosphate-buffered saline, pH 7.4).

-

96-well microtiter plates.

-

Automated liquid handler (optional).

-

Plate reader (e.g., nephelometer for light scattering or UV-Vis spectrophotometer).[14][15]

Procedure (Nephelometric Method):

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the wells of a microtiter plate already containing the aqueous buffer.

-

Mix and incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).[14]

-

Measure the light scattering in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitate formed.

-

The kinetic solubility is reported as the concentration at which significant precipitation is first observed.

Conclusion

While specific, quantitative solubility data for this compound is not currently published, a strong theoretical basis exists to predict its solubility behavior. As a dihydrochloride salt, it is expected to be highly soluble in aqueous solutions at low pH and in polar protic organic solvents. Its aqueous solubility is anticipated to decrease significantly with an increase in pH. For drug development and other research applications, it is imperative to empirically determine the solubility of this compound using standardized protocols such as the thermodynamic shake-flask method or high-throughput kinetic assays. The experimental designs and principles outlined in this guide provide a robust framework for obtaining reliable solubility data, enabling the effective use of this versatile chemical intermediate.

References

- 1. CAS # 1204298-48-5, this compound - chemBlink [chemblink.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. epublications.vu.lt [epublications.vu.lt]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. enamine.net [enamine.net]

- 10. pharmatutor.org [pharmatutor.org]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. who.int [who.int]

- 13. bmglabtech.com [bmglabtech.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Experimental protocol for nucleophilic aromatic substitution with (3,5-Difluoropyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, particularly in the construction of complex aromatic and heteroaromatic molecules prevalent in medicinal chemistry. This application note provides a detailed experimental protocol for the use of (3,5-Difluoropyridin-2-yl)methanamine as a nucleophile in an SNAr reaction. The protocol is demonstrated with the highly activated electrophile, 1-fluoro-2,4-dinitrobenzene, to yield N-((3,5-Difluoropyridin-2-yl)methyl)-2,4-dinitroaniline. The presence of fluorine atoms on the pyridine ring of the nucleophile and the nitro groups on the electrophile makes this transformation relevant for the synthesis of novel compounds in drug discovery programs.

Reaction Principle

The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophilic primary amine of (3,5-Difluoropyridin-2-yl)methanamine attacks the electron-deficient aromatic ring of 1-fluoro-2,4-dinitrobenzene at the carbon atom bearing the fluorine leaving group. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized by the strongly electron-withdrawing nitro groups. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the final substituted product.

Experimental Protocol

This protocol details a representative procedure for the nucleophilic aromatic substitution reaction between (3,5-Difluoropyridin-2-yl)methanamine and 1-fluoro-2,4-dinitrobenzene.

Materials:

-

(3,5-Difluoropyridin-2-yl)methanamine (FW: 144.12 g/mol )

-

1-Fluoro-2,4-dinitrobenzene (FW: 186.10 g/mol )

-

Potassium Carbonate (K₂CO₃), anhydrous (FW: 138.21 g/mol )

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography (230-400 mesh)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add (3,5-Difluoropyridin-2-yl)methanamine (1.0 mmol, 144 mg).

-

Dissolve the amine in 10 mL of anhydrous N,N-dimethylformamide (DMF).

-

To this solution, add anhydrous potassium carbonate (2.0 mmol, 276 mg).

-

Stir the suspension at room temperature for 10 minutes.

-

Addition of Electrophile: Add 1-fluoro-2,4-dinitrobenzene (1.1 mmol, 205 mg) to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to 60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting amine by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into 50 mL of deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 25 mL) to remove any remaining DMF and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate to afford the pure N-((3,5-Difluoropyridin-2-yl)methyl)-2,4-dinitroaniline.

Data Presentation

The following table summarizes the key quantitative data for the described experimental protocol.

| Parameter | Value |

| Moles of (3,5-Difluoropyridin-2-yl)methanamine | 1.0 mmol |

| Mass of (3,5-Difluoropyridin-2-yl)methanamine | 144 mg |

| Moles of 1-Fluoro-2,4-dinitrobenzene | 1.1 mmol |

| Mass of 1-Fluoro-2,4-dinitrobenzene | 205 mg |

| Moles of Potassium Carbonate | 2.0 mmol |

| Mass of Potassium Carbonate | 276 mg |

| Volume of DMF | 10 mL |

| Reaction Temperature | 60 °C |

| Typical Reaction Time | 4-6 hours |

| Expected Yield | 85-95% (theoretical) |

| Purity (post-chromatography) | >98% (by NMR/LC-MS) |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the nucleophilic aromatic substitution experiment.

Caption: Workflow for the SNAr reaction.

Signaling Pathway (Reaction Mechanism)

The diagram below outlines the mechanism of the nucleophilic aromatic substitution reaction.

Caption: SNAr reaction mechanism.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

1-Fluoro-2,4-dinitrobenzene is a skin and eye irritant and a suspected mutagen. Handle with care.

-

DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a reliable and detailed protocol for the nucleophilic aromatic substitution reaction using (3,5-Difluoropyridin-2-yl)methanamine. The straightforward procedure, coupled with a standard work-up and purification, makes this method accessible for researchers in various fields, particularly those engaged in the synthesis of novel heterocyclic compounds for drug discovery and development. The provided data and visualizations offer a clear and comprehensive guide for the successful execution of this important transformation.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving (3,5-Difluoropyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of (3,5-Difluoropyridin-2-yl)methanamine in palladium-catalyzed cross-coupling reactions. The difluoropyridine motif is of significant interest in medicinal chemistry, and the ability to form carbon-carbon and carbon-nitrogen bonds using this building block is crucial for the synthesis of novel pharmaceutical candidates.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, enabling the construction of complex molecular architectures.[1][2] (3,5-Difluoropyridin-2-yl)methanamine is a valuable building block, and its participation in reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings allows for the introduction of the difluoropyridyl moiety into a wide range of organic molecules. These reactions are characterized by their functional group tolerance and generally high yields.[3][4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[5][6] In the context of (3,5-Difluoropyridin-2-yl)methanamine, this reaction can be envisioned to couple the pyridine ring (if appropriately functionalized with a halide) with various boronic acids or esters.

General Reaction Scheme:

Aryl/Heteroaryl-X + (HO)₂B-R' --[Pd catalyst, Ligand, Base]--> Aryl/Heteroaryl-R'

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines.[1][7] This reaction is highly valuable for the synthesis of arylamines. (3,5-Difluoropyridin-2-yl)methanamine can act as the amine coupling partner, reacting with a variety of aryl or heteroaryl halides.

General Reaction Scheme:

Ar-X + H₂N-R' --[Pd catalyst, Ligand, Base]--> Ar-NH-R'

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This method is instrumental in the synthesis of substituted alkynes and conjugated enynes. A suitably halogenated derivative of (3,5-Difluoropyridin-2-yl)methanamine can be coupled with various terminal alkynes.

General Reaction Scheme:

Ar-X + H-C≡C-R' --[Pd catalyst, Cu(I) cocatalyst, Base]--> Ar-C≡C-R'

Data Presentation

The following tables summarize typical conditions for palladium-catalyzed cross-coupling reactions involving functionalized pyridines, which can serve as a starting point for optimizing reactions with (3,5-Difluoropyridin-2-yl)methanamine derivatives.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Halopyridines

| Component | Examples | Typical Amount |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | 1-5 mol% |

| Ligand | SPhos, XPhos, RuPhos | 2-10 mol% |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2-3 equivalents |

| Solvent | Dioxane/H₂O, Toluene, DMF | - |

| Temperature | 80-120 °C | - |

| Reaction Time | 12-24 hours | - |

Table 2: Typical Conditions for Buchwald-Hartwig Amination with Primary Amines

| Component | Examples | Typical Amount |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-4 mol% |

| Ligand | BINAP, Xantphos, tBuXPhos | 2-8 mol% |

| Base | NaOtBu, LiHMDS, Cs₂CO₃ | 1.2-2 equivalents |

| Solvent | Toluene, Dioxane, THF | - |

| Temperature | 80-110 °C | - |

| Reaction Time | 12-24 hours | - |

Table 3: Typical Conditions for Sonogashira Coupling of Halopyridines

| Component | Examples | Typical Amount |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | 1-5 mol% |

| Copper(I) Cocatalyst | CuI | 1-10 mol% |

| Ligand | PPh₃, Xantphos | 2-10 mol% |

| Base | Et₃N, Piperidine, Cs₂CO₃ | 2-4 equivalents |

| Solvent | DMF, Toluene, THF | - |

| Temperature | Room Temperature to 100 °C | - |

| Reaction Time | 2-12 hours | - |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of a halogenated derivative of (3,5-Difluoropyridin-2-yl)methanamine with a boronic acid.

Materials:

-

Halogenated (3,5-Difluoropyridin-2-yl)methanamine derivative (1.0 equiv)

-

Aryl/heteroaryl boronic acid (1.2 equiv)

-

Pd(dppf)Cl₂ (0.05 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, deionized and degassed

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the halogenated pyridine derivative, the boronic acid, and potassium carbonate.[10]

-

Seal the flask and evacuate and backfill with an inert gas three times.[10]

-

Under a positive flow of inert gas, add Pd(dppf)Cl₂.[10]

-

Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.[10]

-

Heat the reaction mixture to 100 °C with vigorous stirring.[10]

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[10]

-

Once the reaction is complete, cool the mixture to room temperature.[10]

-

Dilute the mixture with ethyl acetate and water.[10]

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.[10]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

-

Purify the crude product by flash column chromatography on silica gel.[10]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for the N-arylation of (3,5-Difluoropyridin-2-yl)methanamine with an aryl bromide.

Materials:

-

Aryl bromide (1.0 mmol)

-

(3,5-Difluoropyridin-2-yl)methanamine (1.2 mmol)

-

Pd₂(dba)₃ (0.02 mmol)

-

Xantphos (0.04 mmol)

-

Sodium tert-butoxide (1.4 mmol)

-

Anhydrous toluene (5 mL)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube, add the aryl bromide, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.[3]

-

Evacuate and backfill the tube with an inert gas three times.[3]

-

Add anhydrous toluene (3 mL) via syringe.[3]

-

Add (3,5-Difluoropyridin-2-yl)methanamine via syringe, followed by an additional portion of anhydrous toluene (2 mL).[3]

-

Seal the Schlenk tube and heat the reaction mixture at 100 °C with stirring for 12-24 hours.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

-

Upon completion, cool the reaction mixture to room temperature.[3]

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.[3]

-

Wash the Celite® pad with additional ethyl acetate (10 mL).[3]

-

Concentrate the filtrate under reduced pressure.[3]

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.[3]

Protocol 3: General Procedure for Sonogashira Coupling

This protocol outlines a general procedure for the coupling of a halogenated (3,5-Difluoropyridin-2-yl)methanamine derivative with a terminal alkyne.

Materials:

-

Halogenated (3,5-Difluoropyridin-2-yl)methanamine derivative (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

Pd(PPh₃)₂Cl₂ (0.025 mmol)

-

CuI (0.05 mmol)

-

Triethylamine (Et₃N) (2.0 mmol)

-

Anhydrous DMF (5 mL)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add the halogenated pyridine derivative, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous DMF, triethylamine, and the terminal alkyne via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., 80 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and perform an aqueous workup.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the fundamental aspects of palladium-catalyzed cross-coupling reactions.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The palladium-catalyzed cross-coupling reactions of (3,5-Difluoropyridin-2-yl)methanamine and its derivatives provide a powerful and modular approach to synthesizing novel compounds with potential applications in drug discovery and materials science. The protocols and data presented herein serve as a comprehensive guide for researchers to effectively utilize this versatile building block. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific substrate combinations.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

Application of (3,5-Difluoropyridin-2-yl)methanamine dihydrochloride in Agrochemical Synthesis: An Overview and an Illustrative Synthetic Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,5-Difluoropyridin-2-yl)methanamine dihydrochloride is a fluorinated pyridine derivative with potential applications as a building block in the synthesis of novel agrochemicals. The presence of a difluorinated pyridine ring and a reactive primary amine functional group makes it a valuable synthon for introducing these moieties into larger, more complex molecules with potential pesticidal, herbicidal, or fungicidal properties. While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are present in various active ingredients. This document provides an overview of its potential applications and, for illustrative purposes, a detailed protocol for the synthesis of a related, key agrochemical intermediate, 2-amino-3,5-difluoropyridine.

Introduction: The Role of Fluorinated Pyridines in Agrochemicals

Fluorinated organic compounds play a crucial role in the agrochemical industry. The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors. This often leads to enhanced biological activity and improved pharmacokinetic profiles of the active ingredient.

The pyridine scaffold is another privileged structure in agrochemical design, found in numerous herbicides, insecticides, and fungicides. The combination of a pyridine ring and fluorine substituents, as seen in this compound, presents a promising strategy for the development of next-generation crop protection agents.

Potential Synthetic Applications of this compound

This compound serves as a versatile intermediate for introducing the 3,5-difluoropyridin-2-ylmethylamino moiety. The primary amine is a nucleophilic handle that can readily participate in a variety of chemical transformations, including:

-

Amide Coupling: Reaction with carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) to form amide bonds. This is a common linkage in many biologically active molecules.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

N-Arylation and N-Alkylation: Reaction with aryl or alkyl halides to introduce substituents on the nitrogen atom.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These reactions allow for the facile incorporation of the difluoropyridine fragment into a diverse range of molecular scaffolds for screening and optimization of agrochemical properties.

Illustrative Synthesis of a Related Agrochemical Intermediate: 2-Amino-3,5-difluoropyridine

The following protocol is based on a patented multi-step synthesis starting from 2,3,5-trichloropyridine.

Synthetic Pathway

The overall synthetic scheme involves a three-step process:

-

Halogen exchange (fluorination) and cyanation to produce 3,5-difluoro-2-pyridinecarbonitrile.

-

Hydrolysis of the nitrile to the corresponding carboxamide.

-

Hofmann rearrangement of the carboxamide to yield the desired 2-amino-3,5-difluoropyridine.

Experimental Protocols

Step 1: Synthesis of 3,5-Difluoro-2-pyridinecarbonitrile from 2,3,5-Trichloropyridine

-

Materials: 2,3,5-trichloropyridine, spray-dried potassium fluoride, tetrabutylammonium hydrogen sulphate, dimethylformamide (DMF), toluene.

-

Procedure:

-

To a solution of 2,3,5-trichloropyridine (100 g, 0.548 mol) in DMF (300 mL), add spray-dried potassium fluoride (63.7 g, 1.096 mol) and tetrabutylammonium hydrogen sulphate (5.58 g, 0.016 mol).

-

Heat the reaction mixture to 150°C and stir for 3 hours.

-

Monitor the reaction progress by Gas Chromatography (GC).

-

Upon completion, cool the mixture, dilute with toluene, and filter to remove inorganic salts.

-

To the filtrate, add potassium cyanide (42.8 g, 0.658 mol) and continue stirring at room temperature for 18 hours.

-

After the reaction is complete, dilute the mixture with water and extract with an organic solvent.

-

Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,5-difluoro-2-pyridinecarbonitrile.

-

Step 2: Hydrolysis to 3,5-Difluoro-2-pyridinecarboxamide

-

Materials: 3,5-difluoro-2-pyridinecarbonitrile, concentrated sulfuric acid.

-

Procedure:

-

Add 3,5-difluoro-2-pyridinecarbonitrile (50 g, 0.352 mol) to concentrated sulfuric acid (150 mL) at a controlled temperature.

-

Stir the mixture at a moderately elevated temperature until the reaction is complete (monitored by TLC or HPLC).

-

Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 3,5-difluoro-2-pyridinecarboxamide.

-

Step 3: Hofmann Rearrangement to 2-Amino-3,5-difluoropyridine

-

Materials: 3,5-difluoro-2-pyridinecarboxamide, sodium hypobromite solution (freshly prepared from bromine and sodium hydroxide), sodium hydroxide.

-

Procedure:

-

Prepare a solution of sodium hypobromite by adding bromine to a cold solution of sodium hydroxide.

-

Add 3,5-difluoro-2-pyridinecarboxamide (30 g, 0.190 mol) to the freshly prepared sodium hypobromite solution.

-

Heat the reaction mixture, typically to around 70-80°C, for a specified time.

-

After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent.

-

Dry the organic extracts and remove the solvent under reduced pressure to yield 2-amino-3,5-difluoropyridine.

-

Tabulated Data

The following table summarizes the typical reaction parameters and expected outcomes for the synthesis of 2-amino-3,5-difluoropyridine.

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | 2,3,5-Trichloropyridine | KF, KCN, Bu₄NHSO₄ | DMF | 150 (fluorination) | 3 (fluorination) | Not specified in detail |

| Room Temp (cyanation) | 18 (cyanation) | |||||

| 2 | 3,5-Difluoro-2-pyridinecarbonitrile | H₂SO₄ | - | Elevated | Not specified | High |

| 3 | 3,5-Difluoro-2-pyridinecarboxamide | NaOBr, NaOH | Water | 70-80 | Not specified | High |

Conclusion

This compound represents a valuable, yet underexplored, building block for the synthesis of novel agrochemicals. Its inherent chemical reactivity, coupled with the advantageous properties conferred by the difluoropyridine moiety, makes it an attractive candidate for inclusion in synthetic libraries for agrochemical discovery. While direct applications in commercial products are not widely reported, the illustrative synthesis of the related intermediate, 2-amino-3,5-difluoropyridine, highlights the established methodologies for constructing such fluorinated pyridine systems. Further research into the derivatization of this compound is warranted to fully exploit its potential in developing new and effective crop protection solutions.

Application of (3,5-Difluoropyridin-2-yl)methanamine in Kinase Inhibitor Development

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,5-Difluoropyridin-2-yl)methanamine is a valuable, fluorinated building block for the synthesis of novel kinase inhibitors. Its structural features, including the difluoropyridine motif, offer opportunities to enhance binding affinity, metabolic stability, and selectivity of drug candidates. The primary amine provides a versatile handle for synthetic elaboration into various kinase inhibitor scaffolds. This document outlines the potential application of (3,5-Difluoropyridin-2-yl)methanamine in the development of a hypothetical Epidermal Growth Factor Receptor (EGFR) inhibitor, herein designated as DFP-K1 . Detailed synthetic protocols, hypothetical inhibitory activity data, and relevant signaling pathway diagrams are provided to illustrate its utility in drug discovery.

Introduction to Kinase Inhibitors and the Role of Fluorination

Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of substrate proteins.[1] The dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a primary focus for therapeutic intervention. Small molecule kinase inhibitors have emerged as a significant class of drugs, particularly in oncology.[2]

The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly influence the physicochemical and pharmacokinetic properties of a molecule. Specifically, the introduction of fluorine atoms can:

-

Enhance Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with the target protein.

-

Improve Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.

-

Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, affecting solubility and cell permeability.

-

Increase Lipophilicity: In certain contexts, fluorine can enhance a molecule's ability to cross cellular membranes.

The (3,5-Difluoropyridin-2-yl)methanamine scaffold incorporates two fluorine atoms on the pyridine ring, making it an attractive starting material for kinase inhibitor synthesis.

Hypothetical Kinase Inhibitor Profile: DFP-K1

To illustrate the application of (3,5-Difluoropyridin-2-yl)methanamine, we propose a hypothetical kinase inhibitor, DFP-K1 , designed to target the Epidermal Growth Factor Receptor (EGFR). DFP-K1 is envisioned to be a Type I inhibitor, competing with ATP for binding to the active conformation of the EGFR kinase domain.

Structure of DFP-K1:

The design of DFP-K1 is based on the known pharmacophore for EGFR inhibitors, which typically includes a hinge-binding motif (in this case, a quinazoline core) and a substituted aniline moiety that occupies the hydrophobic pocket of the ATP-binding site.[3] The (3,5-difluoropyridin-2-yl)methyl group is hypothesized to enhance binding to the solvent-exposed region of the kinase.

Data Presentation: Inhibitory Activity of DFP-K1

The inhibitory activity of the hypothetical compound DFP-K1 was evaluated against a panel of kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based kinase assay.

| Kinase Target | DFP-K1 IC50 (nM) | Gefitinib IC50 (nM) |

| EGFR (Wild-Type) | 25 | 30 |

| EGFR (L858R) | 15 | 20 |

| EGFR (T790M) | >5000 | >5000 |

| JAK2 | 1500 | 2000 |

| JAK3 | >10000 | >10000 |

| c-Src | 850 | 900 |

Gefitinib, an approved EGFR inhibitor, is used as a positive control.

Signaling Pathway

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of downstream signaling events.[4] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are crucial for regulating cell proliferation, survival, and differentiation.[5][6] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. DFP-K1 is designed to inhibit EGFR autophosphorylation, thereby blocking these downstream signals.

Experimental Protocols

Protocol 1: Synthesis of Hypothetical Kinase Inhibitor DFP-K1

This protocol describes a plausible multi-step synthesis of DFP-K1, starting from (3,5-Difluoropyridin-2-yl)methanamine and a suitable quinazoline precursor.

Synthetic Workflow Diagram:

Materials:

-

(3,5-Difluoropyridin-2-yl)methanamine

-

4-Chloro-6,7-dimethoxyquinazoline

-

Diisopropylethylamine (DIPEA)

-

N-Methyl-2-pyrrolidone (NMP)

-

Diethyl ether

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq) in NMP, add (3,5-Difluoropyridin-2-yl)methanamine (1.1 eq) and DIPEA (2.0 eq).

-

Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

A precipitate will form. Filter the solid, wash with water, and then with diethyl ether.

-

Dry the crude product under vacuum.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product, DFP-K1.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based)

This protocol describes a method for measuring the inhibitory activity of DFP-K1 against a specific kinase by quantifying the amount of ADP produced.[7][8] The ADP-Glo™ Kinase Assay is a two-step process.[8]

Assay Workflow Diagram:

Materials:

-

Kinase of interest (e.g., EGFR)

-

Kinase substrate peptide

-

ATP

-

DFP-K1 (or other inhibitors)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of DFP-K1 in 100% DMSO.

-

Create a serial dilution of DFP-K1 in DMSO.

-

-

Kinase Reaction:

-

Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. Optimal concentrations should be determined empirically.

-

In a 384-well plate, add 2.5 µL of the serially diluted DFP-K1 or DMSO control to each well.

-

Add 2.5 µL of the kinase to each well.

-

Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[9]

-

Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[9]

-

Add 20 µL of Kinase Detection Reagent to each well.

-

Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[9]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

(3,5-Difluoropyridin-2-yl)methanamine represents a promising and versatile building block for the synthesis of novel kinase inhibitors. The difluoropyridine moiety can impart desirable pharmacokinetic and pharmacodynamic properties to the final compound. The hypothetical EGFR inhibitor, DFP-K1, serves as an example of how this starting material can be incorporated into a known kinase inhibitor scaffold. The provided synthetic and assay protocols offer a framework for the development and evaluation of such compounds in a drug discovery setting. Further exploration of this and similar fluorinated building blocks is warranted to expand the chemical space for kinase inhibitor development.

References

- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 8. promega.com [promega.com]

- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: (3,5-Difluoropyridin-2-yl)methanamine as a Novel Investigational Ligand for Adenosine Receptors

Introduction

Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are integral to numerous physiological processes and represent significant therapeutic targets.[1][2][3] These receptors are categorized into four subtypes: A1, A2A, A2B, and A3. The A1 and A3 receptors typically couple to inhibitory G proteins (Gi), leading to a decrease in intracellular cyclic AMP (cAMP), while the A2A and A2B receptors couple to stimulatory G proteins (Gs), which elevate cAMP levels.[1][2] The development of subtype-selective ligands is a key objective in medicinal chemistry to modulate conditions such as inflammation, neurodegenerative disorders, cardiovascular diseases, and cancer.

This document describes the application of (3,5-Difluoropyridin-2-yl)methanamine , a novel fluorinated pyridine derivative, as an investigational ligand for human adenosine receptors. The strategic incorporation of fluorine atoms can significantly influence a ligand's potency, selectivity, and pharmacokinetic properties by altering its electronic and conformational characteristics.[4][5][6] The aminopyridine scaffold itself is a versatile chemical structure known to produce adenosine receptor ligands with a wide range of affinities and efficacies.[1][7]

Herein, we present a hypothetical pharmacological profile for (3,5-Difluoropyridin-2-yl)methanamine, along with detailed protocols for its characterization using standard in vitro assays. This information is intended to guide researchers in the evaluation of this and similar novel chemical entities targeting adenosine receptors.

Data Presentation: Hypothetical Pharmacological Profile

The following tables summarize the hypothetical binding affinity and functional activity of (3,5-Difluoropyridin-2-yl)methanamine at the four human adenosine receptor subtypes. This data is illustrative and serves as a template for presenting results from experimental evaluation.

Table 1: Binding Affinity of (3,5-Difluoropyridin-2-yl)methanamine at Human Adenosine Receptors

| Receptor Subtype | Radioligand Used | Kᵢ (nM) ± SEM |

| A1 | [³H]-DPCPX | 45.8 ± 3.1 |

| A2A | [³H]-ZM241385 | 12.3 ± 1.5 |

| A2B | [³H]-DPCPX | > 10,000 |

| A3 | [¹²⁵I]-AB-MECA | 876.4 ± 55.2 |

Kᵢ values were determined via competitive radioligand binding assays using membranes from CHO or HEK293 cells stably expressing the respective human receptor subtype.

Table 2: Functional Activity of (3,5-Difluoropyridin-2-yl)methanamine at Human Adenosine Receptors

| Receptor Subtype | Assay Type | Agonist Used | EC₅₀ / IC₅₀ (nM) ± SEM | Efficacy (% of Max Response) |

| A1 | cAMP Inhibition | NECA | IC₅₀ = 155.2 ± 12.8 | N/A (Antagonist) |

| A2A | cAMP Accumulation | NECA | IC₅₀ = 38.9 ± 4.2 | N/A (Antagonist) |

| A2B | cAMP Accumulation | NECA | No significant activity | N/A |

| A3 | cAMP Inhibition | NECA | No significant activity | N/A |

Functional activity was determined using cAMP accumulation or inhibition assays in whole cells expressing the respective human receptor subtype. The compound is characterized as a competitive antagonist at A1 and A2A receptors.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol details the methodology to determine the binding affinity (Kᵢ) of (3,5-Difluoropyridin-2-yl)methanamine for a specific adenosine receptor subtype.

Materials:

-

Membrane Preparations: Membranes from HEK293 or CHO cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

-

Radioligand: A subtype-selective radioligand (e.g., [³H]-DPCPX for A1, [³H]-ZM241385 for A2A).

-

Non-specific Ligand: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM XAC).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: (3,5-Difluoropyridin-2-yl)methanamine, prepared in serial dilutions.

-

Filtration System: 96-well cell harvester with glass fiber filter mats (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw cell membranes on ice and dilute to the desired protein concentration (e.g., 10-20 µ g/well ) in ice-cold assay buffer.

-

Assay Plate Setup: In a 96-well plate, add the following to triplicate wells:

-

Total Binding: 50 µL of assay buffer.

-

Non-specific Binding (NSB): 50 µL of the non-specific ligand.

-

Test Compound: 50 µL of each serial dilution of (3,5-Difluoropyridin-2-yl)methanamine.

-

-

Radioligand Addition: Add 50 µL of the radioligand (at a final concentration close to its Kₔ value) to all wells.

-

Membrane Addition: Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked filter mats. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Dry the filter mats, place them in scintillation vials, add scintillation fluid, and measure radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Protocol 2: cAMP Accumulation Functional Assay

This protocol describes how to measure the functional effect of (3,5-Difluoropyridin-2-yl)methanamine on Gs-coupled (A2A, A2B) or Gi-coupled (A1, A3) adenosine receptors.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human adenosine receptor subtype of interest.

-

Assay Medium: HBSS or serum-free medium.

-

Phosphodiesterase (PDE) Inhibitor: e.g., 100 µM IBMX or Rolipram, to prevent cAMP degradation.

-

Reference Agonist: e.g., NECA.

-

Gi-pathway Stimulator (for A1/A3 assays): e.g., 10 µM Forskolin.

-

Test Compound: (3,5-Difluoropyridin-2-yl)methanamine, prepared in serial dilutions.

-

cAMP Detection Kit: HTRF, ELISA, or other luminescence/fluorescence-based kit.

-

Plate Reader: Compatible with the chosen detection kit.

Procedure:

-

Cell Seeding: Seed cells into 96-well or 384-well plates and grow to 80-90% confluency.

-

Cell Stimulation:

-

Wash cells once with assay medium.

-

Add 50 µL of assay medium containing the PDE inhibitor.

-

For Antagonist Mode: Add 25 µL of the test compound at various concentrations and incubate for 15-30 minutes. Then, add 25 µL of the reference agonist (at its EC₈₀ concentration). For Gi-coupled receptors, also add Forskolin.

-

For Agonist Mode: Add 50 µL of the test compound at various concentrations.

-

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis:

-

Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve.

-

Plot the cAMP concentration against the log concentration of the test compound.

-

For agonist activity, determine the EC₅₀ and Eₘₐₓ values.

-

For antagonist activity, determine the IC₅₀ value from the inhibition curve.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Caption: Gi-Coupled Adenosine Receptor Signaling Pathway.

Caption: Gs-Coupled Adenosine Receptor Signaling Pathway.

Caption: Experimental Workflow for Novel Ligand Characterization.

References

- 1. 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives [mdpi.com]

- 2. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of Adenosine Receptors: The State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 7. International Union of Basic and Clinical Pharmacology. CXII: Adenosine Receptors: A Further Update - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Large-Scale Synthesis of (3,5-Difluoropyridin-2-yl)methanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the large-scale synthesis of (3,5-Difluoropyridin-2-yl)methanamine dihydrochloride, a key building block in pharmaceutical and agrochemical research. The synthesis is presented as a multi-step process, with detailed experimental procedures, data tables for easy comparison of key parameters, and visualizations of the synthetic pathway and workflows.

(3,5-Difluoropyridin-2-yl)methanamine and its derivatives are utilized in the development of various therapeutic agents and other biologically active molecules. The fluorine atoms on the pyridine ring can significantly influence the compound's metabolic stability, binding affinity, and overall pharmacological profile.

Synthetic Strategy

Overall Synthetic Pathway

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3,5-Difluoropyridin-2-yl)methanamine dihydrochloride

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (3,5-Difluoropyridin-2-yl)methanamine dihydrochloride.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the precursor, 3,5-difluoro-2-pyridinecarbonitrile, from 2,3,5-trichloropyridine. The second step is the reduction of the nitrile group to a primary amine, followed by salt formation.

Caption: Synthetic pathway for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, categorized by the reaction step.

Step 1: Synthesis of 3,5-Difluoro-2-pyridinecarbonitrile

Q1: The fluorination of 2,3,5-trichloropyridine is sluggish and results in a low yield of 3,5-difluoro-2-pyridinecarbonitrile. What are the potential causes and solutions?

A1: Low yields in this nucleophilic aromatic substitution can be attributed to several factors:

-

Insufficiently reactive fluoride source: The choice of fluoride source is critical. While potassium fluoride (KF) is commonly used, cesium fluoride (CsF) is more reactive and can improve yields, albeit at a higher cost.

-

Presence of water: Anhydrous conditions are crucial for this reaction, as water can deactivate the fluoride source. Ensure all reagents and solvents are thoroughly dried before use.

-

Suboptimal reaction temperature: The reaction typically requires elevated temperatures to proceed at a reasonable rate. If the temperature is too low, the reaction will be slow. Conversely, excessively high temperatures can lead to decomposition and side product formation.

-

Inefficient solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is necessary to solubilize the fluoride salt and promote the reaction.

Troubleshooting Workflow: Low Yield in Fluorination

Caption: Troubleshooting low yield in the fluorination step.

Step 2: Reduction of 3,5-Difluoro-2-pyridinecarbonitrile

Q2: During the catalytic hydrogenation of 3,5-difluoro-2-pyridinecarbonitrile, I observe significant dehalogenation, leading to impurities. How can this be minimized?